N-(2-fluorophenyl)-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]acetamide
Description
N-(2-fluorophenyl)-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a fluorophenyl group, a morpholine ring, and a piperidine ring. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Properties
Molecular Formula |
C18H24FN3O3 |
|---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
N-(2-fluorophenyl)-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]acetamide |
InChI |
InChI=1S/C18H24FN3O3/c19-15-5-1-2-6-16(15)20-17(23)13-21-7-3-4-14(12-21)18(24)22-8-10-25-11-9-22/h1-2,5-6,14H,3-4,7-13H2,(H,20,23) |
InChI Key |
YNXMRMMOPBPCEB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)CC(=O)NC2=CC=CC=C2F)C(=O)N3CCOCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Piperidine Intermediate: Starting with a piperidine derivative, the compound can be functionalized to introduce the morpholine-4-carbonyl group.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic substitution reaction.
Final Coupling Reaction: The final step involves coupling the intermediate with an acetamide derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity. This may include:
Optimization of Reaction Conditions: Temperature, solvent, and reaction time are optimized.
Purification Techniques: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-fluorophenyl)-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the existing functional groups.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]acetamide involves its interaction with specific molecular targets. These targets could include:
Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.
Receptors: It may bind to receptors on cell surfaces, modulating cellular responses.
Pathways: The compound could influence signaling pathways, leading to changes in gene expression or protein activity.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorophenyl)-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]acetamide
- N-(2-bromophenyl)-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]acetamide
- N-(2-methylphenyl)-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]acetamide
Uniqueness
N-(2-fluorophenyl)-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]acetamide is unique due to the presence of the fluorine atom in the phenyl ring. This fluorine atom can significantly influence the compound’s chemical reactivity, biological activity, and pharmacokinetic properties compared to its analogs with different substituents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
